1,4-Dipropylbenzene

Übersicht

Beschreibung

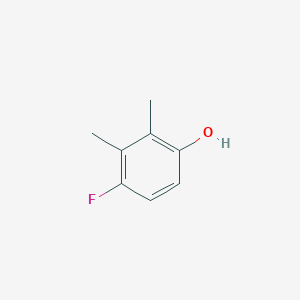

1,4-Dipropylbenzene, also known as p-dipropylbenzene or 1,4-Di-n-propylbenzene, is a chemical compound with the molecular formula C12H18 . It has a molecular weight of 162.27 g/mol .

Synthesis Analysis

The synthesis of diisopropylbenzenes typically involves the alkylation of benzene or isopropylbenzene with propylene . This reaction is catalyzed by various Lewis acids, such as aluminium trichloride .

Molecular Structure Analysis

The IUPAC name for 1,4-Dipropylbenzene is 1,4-dipropylbenzene . The InChI representation is InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 . The Canonical SMILES representation is CCCC1=CC=C(C=C1)CCC .

Physical And Chemical Properties Analysis

1,4-Dipropylbenzene has a molecular weight of 162.27 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are 162.140850574 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 12 .

Wissenschaftliche Forschungsanwendungen

Reactive Spin State Analysis

- Reactive Spin State in 1,4-Dehydrobenzenes : Research by Lockhart and Bergman (1981) explored the spin states of 1,4-dehydrobenzenes, which are related to 1,4-dipropylbenzene. They used thermolysis of diethynyl olefins and observed the singlet state in the reaction, indicating the significance of these compounds in understanding the spin states of biradicals in chemical reactions (Lockhart & Bergman, 1981).

Phenylene Ring Dynamics

- Phenylene Ring Dynamics : In the study of 1,4-diphenoxybenzene, Clayden et al. (1990) analyzed the dynamics of phenylene rings. This research is relevant to understanding the structural and dynamic properties of similar benzene derivatives like 1,4-dipropylbenzene (Clayden, Williams, & O'Mahoney, 1990).

Crystal Lattice Analysis

- Distyrylbenzene Derivatives and Their Crystal Lattices : Bartholomew et al. (2000) investigated various 1,4-distyrylbenzene derivatives to study the effects of substitution on crystal lattices. This research helps in understanding how modifications in benzene derivatives like 1,4-dipropylbenzene can influence their crystal structures (Bartholomew, Bazan, Bu, & Lachicotte, 2000).

Zeolite Reaction Mechanisms

- Zeolite Reaction Mechanisms Explored with n-Propylbenzene : A study by Tsai and Wang (1992) used n-propylbenzene, a compound structurally related to 1,4-dipropylbenzene, to explore reaction mechanisms within zeolites. This offers insights into how similar compounds interact with zeolites and their internal pore structures (Tsai & Wang, 1992).

Photoreactions of Diaryl Ethers

- Photoreactions in Diaryl Ethers : Hageman, Louwerse, and Mijs (1969) studied the photoreactions of compounds like diphenyl ether and 1,4-diphenoxybenzene. Their findings provide a foundation for understanding the photochemical behavior of related compounds such as 1,4-dipropylbenzene (Hageman, Louwerse, & Mijs, 1969).

Gas Permeability in Polymers

- Poly(p-phenyleneethynylene)s and Gas Permeability : Research by Sakaguchi et al. (2011) focused on polymers derived from dipropynylbenzene with various alkoxy and alkyl groups, investigating their gas permeability. This is relevant for understanding the properties of polymers based on benzene derivatives like 1,4-dipropylbenzene (Sakaguchi, Sanada, Nakasuji, & Hashimoto, 2011).

Safety and Hazards

1,4-Dipropylbenzene is classified as a combustible liquid . It can cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, wearing protective clothing, and ensuring adequate ventilation . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Wirkmechanismus

Target of Action

1,4-Dipropylbenzene, also known as p-Dipropylbenzene, is primarily used as a chemical intermediate . It is involved in the preparation of stabilizers, polymers, synthetic lubricants, hydroperoxides, and a variety of other products . The primary targets of 1,4-Dipropylbenzene are therefore the molecules and structures within these products that it helps to form or modify .

Mode of Action

The mode of action of 1,4-Dipropylbenzene involves chemical reactions such as oxidation, dehydrogenation, and bromination . These reactions result in side chain modifications that contribute to the formation or modification of the aforementioned products .

Biochemical Pathways

It is known that the compound is involved in various chemical reactions, including alkylation . Alkylation is a process in which an alkyl group is transferred from one molecule to another, and it plays a crucial role in the synthesis of many chemical compounds .

Pharmacokinetics

It is known that the compound is a colorless liquid that is immiscible in water , which suggests that it may have low bioavailability if ingested or administered intravenously.

Result of Action

The result of 1,4-Dipropylbenzene’s action is the formation or modification of various chemical products, including stabilizers, polymers, synthetic lubricants, and hydroperoxides . The exact molecular and cellular effects of the compound’s action would therefore depend on the specific product being formed or modified.

Eigenschaften

IUPAC Name |

1,4-dipropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUANMGFAOCUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197441 | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dipropylbenzene | |

CAS RN |

4815-57-0 | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1593432.png)

![Pyrido[2,3-b]pyrazin-7-amine](/img/structure/B1593434.png)

![Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593442.png)